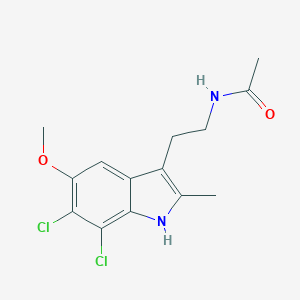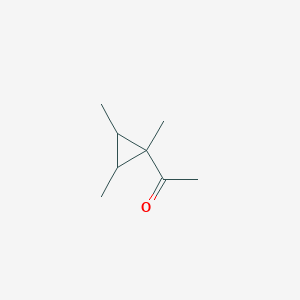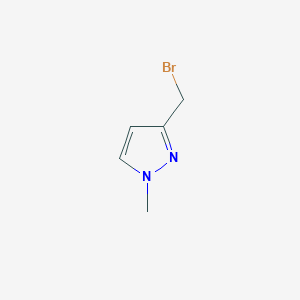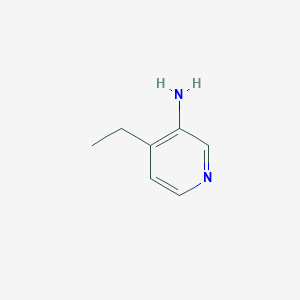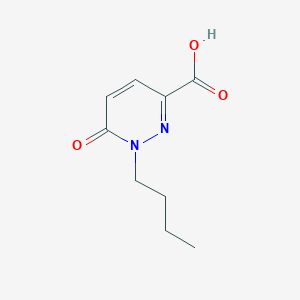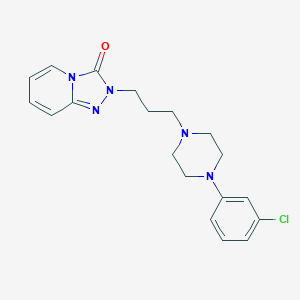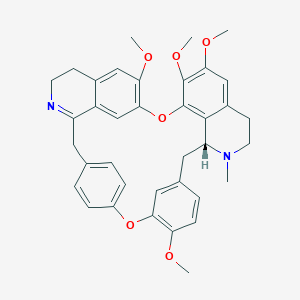
Dehatrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehatrine is a chemical compound that belongs to the class of alkaloids. It is found in some species of plants, including the genus Ephedra. Dehatrine has been used for centuries in traditional medicine for its stimulant and thermogenic properties. In recent years, dehatrine has gained attention in scientific research for its potential applications in various fields, including medicine, sports, and agriculture.
Applications De Recherche Scientifique
Dehatrine as an Antimalarial Agent
Dehatrine, derived from the Indonesian medicinal plant Beilschmiedia madang, is primarily recognized for its antimalarial properties. The isolated bisbenzylisoquinoline alkaloid in dehatrine has shown significant inhibition of the growth of cultured Plasmodium falciparum K1 strain, a chloroquine-resistant malaria parasite. This activity is comparable to quinine, a well-known antimalarial drug (Kitagawa et al., 1993).
Phytochemistry of Dehatrine
In the study of Dehaasia triandra, a species related to the production of dehatrine, the separation of the basic fraction yielded two new bisbenzylisoquinoline alkaloids: dehatridine and dehatrine. These findings contribute to the phytochemical understanding of dehatrine and its related compounds (Lu, Ian-Lih, & Tsai Shiow-Plaw Leou, 1989).
Potential Applications in Pharmacokinetics and Pharmacodynamics
Dehatrine, like other alkaloids, may have broader implications in pharmacokinetics and pharmacodynamics. Studies on related alkaloids, such as cathinone and norephedrine, have shed light on their absorption, metabolism, and systemic effects in the body (Toennes et al., 2003). This kind of research could potentially be applied to dehatrine, contributing to a deeper understanding of its pharmacological profile and possible medical applications.
Propriétés
Numéro CAS |
19634-27-6 |
|---|---|
Nom du produit |
Dehatrine |
Formule moléculaire |
C37H38N2O6 |
Poids moléculaire |
606.7 g/mol |
Nom IUPAC |
(14R)-9,20,21,25-tetramethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-1(30),3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-tridecaene |
InChI |
InChI=1S/C37H38N2O6/c1-39-15-13-25-20-34(42-4)36(43-5)37-35(25)29(39)17-23-8-11-30(40-2)32(18-23)44-26-9-6-22(7-10-26)16-28-27-21-33(45-37)31(41-3)19-24(27)12-14-38-28/h6-11,18-21,29H,12-17H2,1-5H3/t29-/m1/s1 |
Clé InChI |
LPFIPRSEXCVWTR-GDLZYMKVSA-N |
SMILES isomérique |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC |
SMILES canonique |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC |
Synonymes |
dehatrine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)

